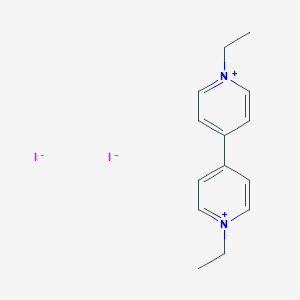
Ethyl viologen diiodide
Overview
Description
Ethyl viologen diiodide is a derivative of the viologen family, which are compounds known for their electrochemical and photochemical properties. Viologens are generally characterized by their bipyridinium structure, and ethyl viologen diiodide is distinguished by the presence of ethyl groups attached to the nitrogen atoms of the bipyridinium core and two iodide anions as counterions .
Synthesis Analysis
The synthesis of viologen polymers has been explored in various studies. For instance, one approach involves the electropolymerization of monomers such as 4-vinyl-4'-methyl-N,N'-ethylene-2,2'-bipyridinium to create films on electrodes . Although the synthesis of ethyl viologen diiodide itself is not detailed in the provided papers, similar methods could potentially be applied to synthesize ethyl viologen derivatives.
Molecular Structure Analysis
The molecular structure of ethyl viologen diiodide consists of a bipyridinium core with ethyl substituents. This structure is crucial for its electrochemical behavior, as seen in the study of its two-dimensional phase transitions on mercury electrodes in the presence of iodide ions . The molecular structure allows for the formation of a condensed phase of the dication, which is a unique characteristic compared to other viologens.
Chemical Reactions Analysis
Ethyl viologen diiodide participates in electrochemical reactions, as indicated by its phase transitions prior to reduction by diffusion of the dication . Additionally, viologens, including ethyl derivatives, can act as electron carriers in photoinduced hydrogen production and can be cofactors of hydrogenase, which suggests their involvement in redox reactions under photoexcitation .
Physical and Chemical Properties Analysis
The physical and chemical properties of viologens are largely defined by their electrochromic and photochemical behavior. Ethyl viologen diiodide, like other viologens, is expected to exhibit color changes upon electrochemical reduction or oxidation due to its bipyridinium structure . The presence of ethyl groups may influence its solubility and interaction with other chemical species. Moreover, the ability of viologens to catalyze reactions, such as the reduction of dibromodiphenylethane, highlights their potential as catalysts in various chemical processes .
Scientific Research Applications
Ionic Pair Formation
Ethyl viologen diiodide's stability constants and extinction coefficients in ionic pairs with single-charged anions were analyzed, revealing insights into effective cation charge through crystal structure analysis (Dunin et al., 2012).
Redox Flow Battery Development
Ethyl viologen diiodide plays a critical role in redox flow batteries, offering high energy density, safety, and affordability for solar energy storage systems. Its interactions with Prussian blue enhance energy density and cycling performance (Fan et al., 2017).
Electrochemical Studies
Research on ethyl viologen's electrochemical behavior on mercury in iodide media provides structural and kinetic information about phase transitions prior to diffusion reduction (Gómez et al., 2005).
Electrochromic Plastic Films
Ethyl viologen's solubility in selected plastic matrices makes it suitable for electrochromic devices (ECD), offering valuable insights into ECD electrooptical properties within the visible and NIR regions (Chidichimo et al., 2010).
Electrostatic Interactions and Aggregate Formation
Studies on the interactions between ethyl viologen and negatively charged cyclodextrins provide insights into electrostatic interactions, influencing viologen behavior in various applications (Annibaldi et al., 2019).
Electrochemistry with Cyclodextrins
Investigating ethyl viologen's electrochemistry at polymers doped with cyclodextrins reveals the reduction process and potential applications in sensor technology (Annibaldi & Breslin, 2019).
Viologen Poisoning Treatment
Research on the use of p-sulfonatocalixarenes to inhibit viologen toxicity highlights potential clinical applications for treating viologen poisoning (Wang et al., 2009).
Self-Bleaching Electrochromic Devices
Ethyl viologen's role in self-bleaching electrochromic devices using redox ionic liquids showcases its stability and performance in such systems (Gélinas et al., 2017).
Thermotropic Ionic Liquid Crystals
Viologen derivatives, including ethyl viologen diiodide, are studied for their thermotropic liquid-crystalline properties, offering insights into phase transitions and photoluminescence (Bhowmik et al., 2004).
Electrochemical pH Oscillations
The study of ethyl viologen in ionic liquid solutions for electrochemical pH oscillations suggests its potential for robust and reversible pH control applications (Shin et al., 2008).
Flexible Viologen Electrochromic Devices
Research on reduced graphene oxide films with ethyl viologen highlights its application in flexible, transparent electrodes for electrochromic devices, emphasizing its role in enhancing optical contrast and performance (Palenzuela et al., 2014).
Electrochemical Complexation and Transfer Reactions
The formation of complexes of ethyl viologen with β-cyclodextrin and their electrochemical properties offer insights into electron transfer reactions, crucial for various applications (Akbar et al., 2014).
Covalent Organic Frameworks for Photocatalysis
Integrating viologen-derived electron transfer mediators into covalent organic frameworks suggests improvements in photocatalytic water splitting, highlighting the critical role of ethyl viologen derivatives (Mi et al., 2021).
Enzymatic Activity in Polypyrrole Films
The covalent wiring of glucose oxidase with viologen to conductive polypyrrole films showcases the potential of ethyl viologen in biosensor applications (Liu et al., 2004).
Live Spectroscopy in Electrochromic Devices
In-situ Raman and UV–vis spectroscopies of ethyl viologen-based electrochromic devices provide a live view of the color switching mechanism, crucial for device optimization (Mishra et al., 2017).
Micelles and Microemulsion Studies
Studies on the self-assembly of viologen-containing surfactants, including ethyl viologen, in mixed micellar systems reveal significant information about micelle formation and charge-transfer capabilities (Mondal et al., 2014).
Future Directions
Viologen-based materials, including Ethyl viologen diiodide, have received persistent attention due to their structural versatility and property tunability. They are major active components for most of the marketed electrochromic devices. Extensive efforts have been made to design and synthesize different types of viologen-based materials with enhanced properties .
properties
IUPAC Name |
1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2.2HI/c1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14;;/h5-12H,3-4H2,1-2H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBJDSANDCPCLD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC.[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562086 | |
| Record name | 1,1'-Diethyl-4,4'-bipyridin-1-ium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Diethyl-[4,4'-bipyridine]-1,1'-diium iodide | |
CAS RN |
1983-61-5 | |
| Record name | 1,1'-Diethyl-4,4'-bipyridin-1-ium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Bipyridinium, 1,1'-diethyl-, diiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





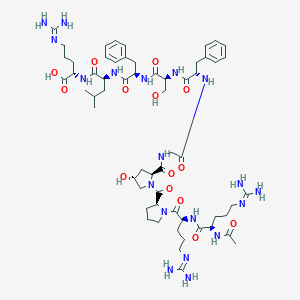

![[5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B162602.png)


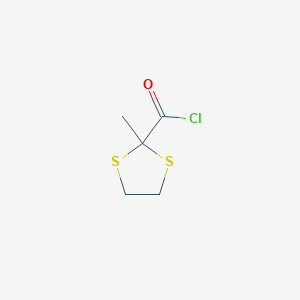
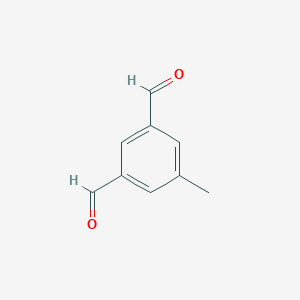
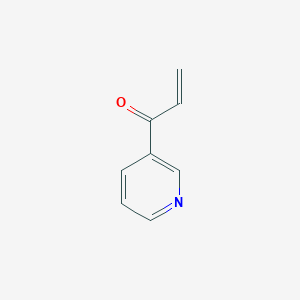

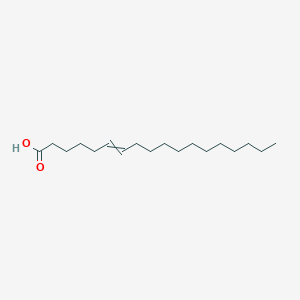
![2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B162618.png)
![Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B162620.png)